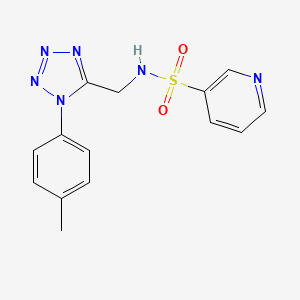

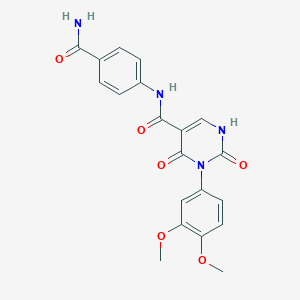

![molecular formula C11H9N5 B2536032 6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 946385-33-7](/img/structure/B2536032.png)

6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a heterocyclic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods. For example, a series of N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine was characterized using FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was synthesized with a yield of 62% and a melting point of 231–233 °C .Applications De Recherche Scientifique

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine is a versatile scaffold in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. It's often encountered in kinase inhibitors for its efficacy in binding to the hinge region of the kinase, contributing to potency and selectivity in drug design. Its structural flexibility allows for the formation of multiple kinase binding modes, making it a staple in kinase inhibitor patents and research (Wenglowsky, 2013).

Pyrazolo[3,4-b]pyridine in Chemical Properties and Complex Formation

This compound's chemistry is multifaceted, demonstrated in various applications like spectroscopy, structural analyses, and bioactivity investigations. It's used in forming metal complexes and serves a role in biological and electrochemical activities. The review provides a comprehensive look at its preparation, properties, and the potential research gaps, suggesting more opportunities for its utilization (Boča, Jameson, & Linert, 2011).

Pyrazolo[3,4-b]pyridine in Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide derivatives, including those from pyrazolo[3,4-b]pyridine, exhibit a broad range of functionalities in organic synthesis, catalysis, and medicinal applications. They've been recognized for their roles in forming metal complexes, designing catalysts, asymmetric synthesis, and demonstrating significant medicinal properties like anticancer, antibacterial, and anti-inflammatory activities. This class of compounds represents a significant portion of heterocyclic chemistry due to their versatility and potential in advanced drug development (Li et al., 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

Compounds with similar structures have been found to have varied medicinal applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to have significant antibacterial and antifungal potential . This suggests that 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine may also have antimicrobial effects.

Orientations Futures

The future directions in the research of similar compounds could involve the development of more effective synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

Propriétés

IUPAC Name |

6-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-10-7-4-5-9(14-11(7)16-15-10)8-3-1-2-6-13-8/h1-6H,(H3,12,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXURMFOCVXBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=NNC(=C3C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)

![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2535952.png)

![spiro[1,3-benzoxazine-2,1'-cyclopentan]-4(3H)-one](/img/structure/B2535960.png)

![4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2535963.png)

![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)